![molecular formula C20H24N2O2 B2544478 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol CAS No. 890640-75-2](/img/structure/B2544478.png)
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The specific structure of this compound suggests potential for interaction with various biological targets due to the presence of the phenoxybutyl side chain and the propan-1-ol moiety.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the case of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol, the synthesis would likely involve a similar initial step, followed by the introduction of the phenoxybutyl and propan-1-ol groups. For example, paper describes the synthesis of related 2-(1H-benzimidazol-2-yl)-phenol derivatives through the reaction of corresponding benzene-1,2-diamine precursors with 2-hydroxybenzaldehyde. Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the planar arrangement of the benzimidazole core, which allows for π-π stacking interactions and hydrogen bonding. The presence of substituents can significantly influence the molecular conformation and, consequently, the biological activity of the compound. For instance, the steric and electronic effects of ligands on benzimidazole derivatives were investigated in paper , which could provide insights into the molecular structure analysis of 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions, including alkylation, acylation, and complexation with metals. Paper discusses the complexation of benzimidazole derivatives with iron(II), which could be relevant for understanding the reactivity of the compound . The presence of the phenoxybutyl and propan-1-ol groups in the compound may also allow for additional chemical transformations, such as etherification or oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can alter these properties significantly. For example, the melting point and solubility can be affected by the presence of the phenoxybutyl and propan-1-ol groups. The compounds described in paper were characterized by various techniques, including melting point determination and TLC, which are standard methods for assessing the purity and physical properties of organic compounds.
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(4-phenoxybutyl)benzimidazol-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-19(23)20-21-17-12-6-7-13-18(17)22(20)14-8-9-15-24-16-10-4-3-5-11-16/h3-7,10-13,19,23H,2,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAYYQLESAJNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

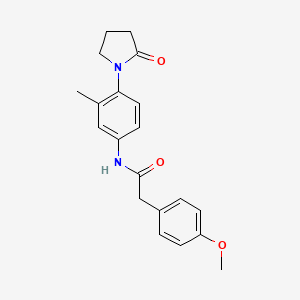
![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)

![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)
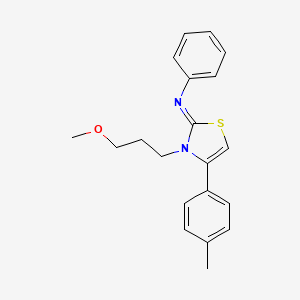
amine](/img/structure/B2544403.png)
![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)
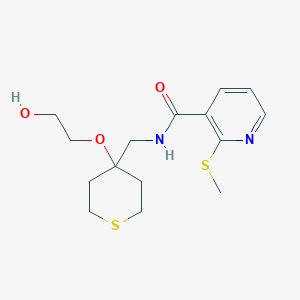
![2-(4-Fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2544411.png)
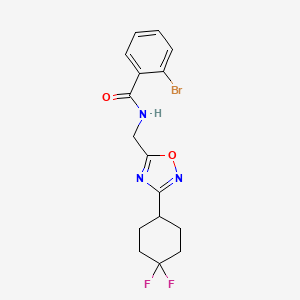
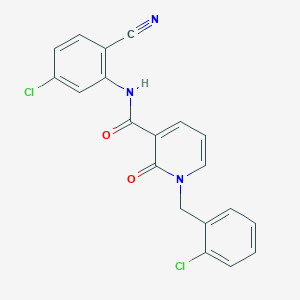
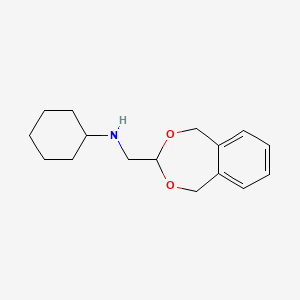
![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)